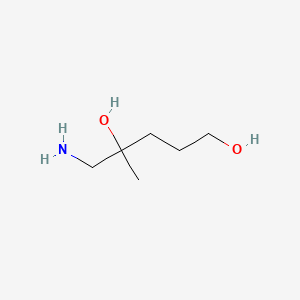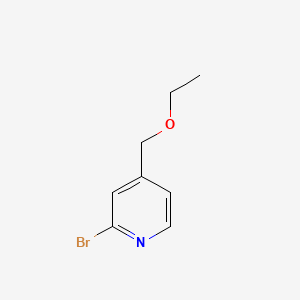
5-Amino-4-methylpentane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-methylpentane-1,4-diol is a chemical compound with the formula C6H15NO2 . It is a derivative of pentane, a five-carbon alkane, but with an amino group (-NH2) and a hydroxyl group (-OH) replacing two of the hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its formula, C6H15NO2. It contains six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The exact arrangement of these atoms in the molecule would depend on the specific synthesis process and the conditions under which the compound is prepared and stored .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds related to 5-Amino-4-methylpentane-1,4-diol has involved the synthesis and characterization of various derivatives. For instance, studies have explored the reaction of diketones with aminolevulinic acids to form pyrroles, offering insights into cyclization processes and the formation of specific products (Butler & George, 1993). Additionally, research on the hydrogenation of related compounds, such as (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, has been conducted to develop precursors for other chemically significant molecules (Nevalainen & Koskinen, 2001).
Analytical Methodologies
The development of analytical methods for similar compounds is also a focus area. A gas chromatography method has been established for the determination of 4-amino-2-methylpentane, including detailed investigations of chromatographic conditions (Zhao et al., 2017). This research is crucial for quality testing and quantification in various applications.
Chemical Transformations
Chemical transformations of compounds structurally related to this compound have been explored. Studies on the reactions and yields of different hydrocarbons over catalysts like platinum black provide insights into dehydrogenation, cyclization, and isomerization processes (Paâl, Dobrovolszky, & Tétényi, 1976). Such research aids in understanding the reactivity and potential applications of these compounds in various chemical industries.
Synthesis Processes
Efficient synthesis processes are a significant area of study. Research on the non-aqueous synthesis of compounds like 3-amino-pentan-1,5-diol has been carried out to develop streamlined processes for creating water-soluble derivatives with high yields and purity (Rawalpally et al., 2009). This kind of research is critical for large-scale production and practical applications.
Environmental Applications
Compounds structurally similar to this compound have been studied for environmental applications. For example, the absorption and desorption properties of carbon dioxide in solutions containing 1,5-diamino-2-methylpentane highlight potential uses in gas capture and environmental remediation (Azhgan, Farsi, & Eslamloueyan, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-amino-4-methylpentane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(9,5-7)3-2-4-8/h8-9H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEMWVYXAQVAGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672510 |
Source


|
| Record name | 5-Amino-4-methylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214097-96-7 |
Source


|
| Record name | 5-Amino-4-methylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)
![7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B595202.png)





![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)
![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)


